Technical Monograph: 4-Methyl-3,4-dihydro-1H-quinolin-2-one
Technical Monograph: 4-Methyl-3,4-dihydro-1H-quinolin-2-one
The following technical guide details the chemical, synthetic, and pharmacological profile of 4-methyl-3,4-dihydro-1H-quinolin-2-one , a privileged scaffold in medicinal chemistry.
Scaffold Classification: Benzo-fused N-Heterocycle / Lactam Primary Application: Pharmacophore for PDE Inhibitors, Anticancer Agents, and Chiral Synthons
Executive Summary & Chemical Identity
4-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 30696-28-7 for racemate) represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a stereogenic center at the C4 position, this scaffold serves as a critical precursor for phosphodiesterase (PDE) inhibitors (analogous to Cilostazol) and VEGFR2 kinase inhibitors.
Unlike its fully aromatic counterpart (4-methylquinolin-2-one), the dihydro variant possesses a non-planar lactam ring, offering unique vectoral alignment for hydrogen bonding and hydrophobic interactions within receptor pockets.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 4-methyl-3,4-dihydro-1H-quinolin-2-one |
| Common Synonyms | 4-methyl-3,4-dihydrocarbostyril; 4-methyl-dihydro-2-quinolone |
| CAS Number | 30696-28-7 (Racemic); 17666-99-6 (General/Unspecified) |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 98–100 °C (Experimental range for analogs; varies by purity) |
| Solubility | Soluble in DMSO, MeOH, DCM; Poorly soluble in water |
| Chirality | One stereocenter at C4 (Enantiomers: R and S) |
Synthetic Pathways & Mechanism
The synthesis of the 4-methyl-3,4-dihydroquinolin-2-one core relies on the intramolecular cyclization of N-aryl amides. The choice of method dictates the yield and enantiopurity.
A. The Industrial Standard: Intramolecular Friedel-Crafts Alkylation
The most robust route involves the cyclization of N-phenylbut-2-enamide (crotonanilide). This reaction is typically catalyzed by aluminum chloride (
-
Mechanism: The Lewis acid coordinates with the amide carbonyl, increasing the electrophilicity of the
-carbon of the alkene. The aromatic ring acts as the nucleophile, attacking the -position in a 6-endo-trig cyclization to close the ring. -
Critical Control Point: Temperature control is vital. High temperatures (>140°C) favor the thermodynamic elimination of hydrogen, leading to the fully aromatic quinolinone rather than the desired dihydro species.
B. Asymmetric Synthesis (Catalytic)
For pharmaceutical applications requiring high enantiomeric excess (
Visualization: Synthesis Workflow
Caption: Step-wise construction of the dihydroquinolinone core via Friedel-Crafts hydroalkylation.
Reactivity Profile & Derivatization
The 4-methyl-3,4-dihydroquinolin-2-one scaffold presents three distinct vectors for chemical modification, essential for Structure-Activity Relationship (SAR) studies.
-
N1-Position (Lactam Nitrogen):
-
Nature: Weakly acidic (
). -
Reaction: Deprotonation with bases (e.g.,
, ) followed by alkylation with alkyl halides. -
Application: Attachment of "tail" groups (e.g., the tetrazole-butyl chain in Cilostazol) to improve solubility or target binding.
-
-
C3-Position (
-Carbon):-
Nature: Enolizable position.
-
Reaction: Aldol condensations or alkylations using LDA (Lithium Diisopropylamide) at -78°C.
-
Application: Introduction of gem-dimethyl groups or benzyl side chains to restrict conformational freedom.
-
-
C4-Position (Benzylic/Stereogenic):
-
Nature: The methyl group creates steric bulk.
-
Stability: Susceptible to oxidative dehydrogenation (using DDQ or Pd/C) to form the planar 4-methylquinolin-2-one.
-
Visualization: Reactivity Map
Caption: Primary synthetic divergence points for the 4-methyl-3,4-dihydroquinolin-2-one scaffold.
Pharmacological Significance
Phosphodiesterase (PDE) Inhibition
The 3,4-dihydroquinolin-2-one core is the pharmacophore of Cilostazol , a selective PDE3 inhibitor used to treat intermittent claudication. The 4-methyl analog is often investigated to understand the steric tolerance of the PDE3 binding pocket. The methyl group at C4 introduces chirality, where the (S)-enantiomer often exhibits superior binding affinity due to optimal hydrophobic packing against the enzyme's phenylalanine residues.
Anticancer Activity (VEGFR2)
Recent studies indicate that N1-substituted derivatives of this scaffold act as VEGFR2 inhibitors. The lactam motif mimics the ATP-binding hinge region of the kinase, while the 4-methyl group provides hydrophobic contacts that stabilize the inhibitor within the active site.
Experimental Protocols
Protocol A: Synthesis of 4-Methyl-3,4-dihydro-1H-quinolin-2-one
Objective: Synthesis via AlCl3-catalyzed cyclization of crotonanilide.
-
Reagents: N-phenylbut-2-enamide (10 mmol), Aluminum Chloride (
, 30 mmol), Chlorobenzene (Solvent, 20 mL). -
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (
). -
Procedure:
-
Dissolve N-phenylbut-2-enamide in chlorobenzene.
-
Add
portion-wise at room temperature (Exothermic reaction—monitor temp). -
Heat the mixture to 90°C for 2 hours. Note: Do not exceed 100°C to prevent aromatization.
-
Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the amide spot.
-
-
Workup:
-
Cool to 0°C. Quench carefully with ice-water (50 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).
-
Validation:
-
1H NMR (CDCl3, 400 MHz):
1.25 (d, 3H, CH3), 2.4-2.8 (m, 2H, CH2), 3.1 (m, 1H, CH), 6.8-7.2 (m, 4H, Ar-H), 9.2 (s, 1H, NH).
-
Protocol B: Chiral Resolution (HPLC)
Objective: Separation of (R) and (S) enantiomers for biological testing.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.
-
Expected Result: Baseline separation is typically achieved due to the interaction of the lactam carbonyl with the chiral stationary phase.
References
-
Synthesis & Mechanism
- Methodology: "Intramolecular Friedel-Crafts Alkylation of Crotonanilide." Journal of Organic Chemistry. (Classic mechanism reference).
-
Source:
-
Pharmacology (PDE Inhibition)
- Title: "3,4-Dihydro-2(1H)-quinolinone as a privileged scaffold for drug design."
-
Source:
-
Physical Properties & Spectra
- Database: PubChem Compound Summary for 4-methyl-3,4-dihydroquinolin-2(1H)-one.
-
Source:
-
Enantioselective Synthesis
